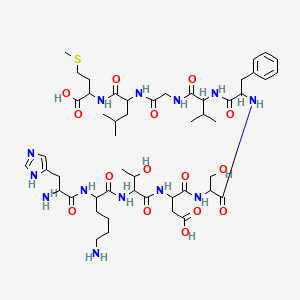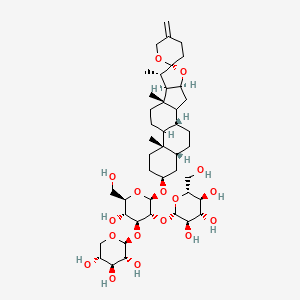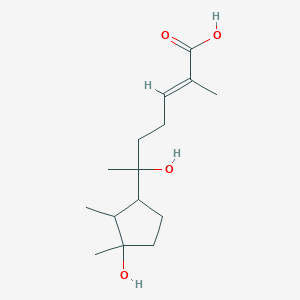
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Formation of the Heptenoic Acid Chain: The heptenoic acid chain can be constructed through a series of aldol condensations and subsequent reductions.
Final Assembly: The final step involves the coupling of the cyclopentyl ring with the heptenoic acid chain, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The double bond in the heptenoic acid chain can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated heptanoic acid derivatives.
Substitution: Alkyl halides, esters.
Scientific Research Applications
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid involves its interaction with specific molecular targets. The hydroxyl groups and the double bond in the heptenoic acid chain allow it to participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)heptanoic acid: Lacks the double bond in the heptenoic acid chain.
6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhexanoic acid: Has a shorter carbon chain.
Uniqueness
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid is unique due to the presence of both hydroxyl groups and a double bond in the heptenoic acid chain, which provides it with distinct chemical reactivity and biological activity compared to its similar compounds.
Properties
Molecular Formula |
C15H26O4 |
|---|---|
Molecular Weight |
270.36 g/mol |
IUPAC Name |
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C15H26O4/c1-10(13(16)17)6-5-8-15(4,19)12-7-9-14(3,18)11(12)2/h6,11-12,18-19H,5,7-9H2,1-4H3,(H,16,17)/b10-6+ |
InChI Key |
ZPWDBKOJTSRRKI-UXBLZVDNSA-N |
Isomeric SMILES |
CC1C(CCC1(C)O)C(C)(CC/C=C(\C)/C(=O)O)O |
Canonical SMILES |
CC1C(CCC1(C)O)C(C)(CCC=C(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-3-yl)acetamide](/img/structure/B14087647.png)
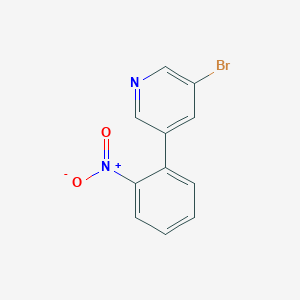

![(2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide](/img/structure/B14087664.png)
![4-(3,4,5-trifluorophenyl)-3,4,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B14087671.png)
![(S)-4-((7H-Benzo[c]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14087681.png)
![1-(3-Amino-4-methylphenyl)-9-(1-methyl-1H-pyrazol-4-yl)benzo[h]quinolin-2(1H)-one](/img/structure/B14087683.png)
![1-{2-[benzyl(methyl)amino]ethyl}-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087685.png)
![1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087694.png)
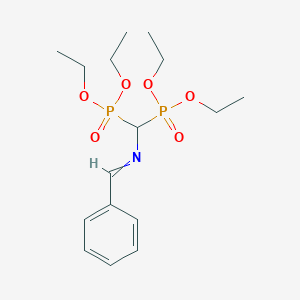
![Methyl 4-(7-chloro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14087713.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087714.png)
